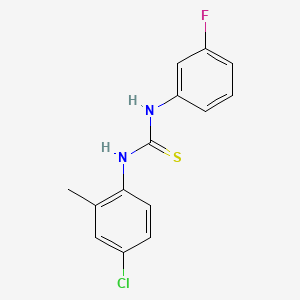![molecular formula C16H17N3OS B5763002 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the cleavage of Notch receptors by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of Notch receptors, which releases the NICD and activates downstream signaling pathways. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide binds to the presenilin subunit of the γ-secretase complex, which prevents the cleavage of Notch receptors and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. In Alzheimer's disease, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to decrease the production of amyloid-beta peptides, which are thought to contribute to the pathogenesis of the disease. In cardiovascular diseases, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit smooth muscle cell proliferation and migration, which can prevent the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit Notch signaling in various cell types. It is also relatively stable and can be stored for long periods of time. However, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide does have some limitations. It is not a specific inhibitor of the Notch signaling pathway and can also inhibit other γ-secretase substrates. It can also have off-target effects that can affect cell viability and function.
Direcciones Futuras
There are several future directions for the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in scientific research. One area of interest is the development of more specific Notch inhibitors that can target specific Notch receptors and downstream signaling pathways. Another area of interest is the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in animal models of various diseases can provide valuable insights into the therapeutic potential of Notch inhibition in vivo.
Métodos De Síntesis
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with thiourea to form 2,4-dimethyl-N-(thiocarbamoyl)benzamide. The second step involves the reaction of 2,4-dimethyl-N-(thiocarbamoyl)benzamide with 3-pyridinemethanamine to form 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide (2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide). The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit the cleavage of Notch receptors, which prevents the release of the Notch intracellular domain (NICD) and subsequent activation of downstream signaling pathways. This inhibition of Notch signaling has been shown to have therapeutic potential in various diseases.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-14(12(2)8-11)15(20)19-16(21)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWVHLZECFHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)


